Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one
Overview
Description
“Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one” is a chemical compound with the molecular formula C19H12F6O . It appears as a light yellow to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings, each substituted with a trifluoromethyl group, connected by a 1,4-pentadien-3-one chain . The molecular weight is 370.29 .Chemical Reactions Analysis
This compound has been used in C-H borylation reactions . In these reactions, a carbon-hydrogen bond is transformed into a carbon-boron bond, which can be further functionalized to create a variety of other compounds .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a maximum absorption wavelength of 388 nm in THF .Scientific Research Applications
Catalysis
Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one has been explored for its catalytic applications, particularly in stabilizing palladium nanoparticles. These palladium colloids are efficient, recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions, demonstrating their utility in organic synthesis and green chemistry (M. Moreno-Mañas, Roser Pleixats, S. Villarroya, 2001).
Material Science
In material science, research has highlighted the synthesis and structural analysis of various compounds related to this compound. For instance, studies on the preparation of all-trans-(1,4-phenylenehexa-1,3,5-trienylene) oligomers via the Wittig reaction have provided insights into the molecular structures and potential applications of these materials in electronic devices (Y. Sonoda, Y. Nakao, 1993).
Photochemistry
The photochromic reactions of certain derivatives in the single-crystalline phase have been studied, revealing reversible photochromic reactions upon irradiation with light. This research offers a pathway to developing materials with photoresponsive properties, potentially useful for data storage and photonic devices (M. Irie, T. Lifka, Seiya Kobatake, N. Kato, 2000).
Molecular Structure Analysis
Investigations into the molecular structures of compounds similar to this compound have been carried out, including X-ray crystallography studies. These studies aim to understand the steric interactions and electron delocalization within these molecules, contributing to the field of molecular design and synthetic chemistry (B. S. Gudennavar, S. B. Gudennavar, V. Dhanya, 2014).
Organic Synthesis
Research has also focused on the synthesis and antitumor activity of cyclophosphamide analogues, demonstrating the potential of structurally related compounds in medicinal chemistry. Though this research is closely related to drug development, it highlights the broader applicability of these chemical frameworks in creating therapeutic agents (V. Boyd, G. Zon, V. L. Himes, J. Stalick, A. Mighell, H. V. Secor, 1980).
Future Directions
Properties
IUPAC Name |
(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6O/c20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25/h1-12H/b11-5+,12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBVYQZMUKRRF-YDWXAUTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103836-71-1 | |
Record name | 103836-71-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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